![molecular formula C20H18N2O3S B2666506 N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide CAS No. 690271-31-9](/img/structure/B2666506.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a peptide-based compound that has been widely studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary hypertension, and cancer.
Scientific Research Applications
Neuroprotective Applications
Neuroprotection Against Cerebral Ischemia
Quinoxalinedione analogs, such as NBQX, have been investigated for their neuroprotective properties against cerebral ischemia. NBQX is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Anticancer Applications
Anticancer Activity
Various quinoxaline derivatives have shown promising anticancer activities. For instance, some derivatives demonstrated potent anticancer activity against different human tumor cell lines, indicating the therapeutic potential of quinoxaline compounds in cancer treatment (Żołnowska et al., 2018). Additionally, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, with quinolinyl moieties, have shown significant anticancer activities, further highlighting the relevance of quinoxaline derivatives in cancer research (El Rayes et al., 2019).
Antimicrobial and Antiprotozoal Applications
Antimicrobial and Antiprotozoal Activity
Quinoxaline-oxadiazole hybrids have been evaluated for their antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections. This suggests the potential use of quinoxaline derivatives as novel antimicrobial and antiprotozoal agents (Patel et al., 2017).
Chemical Synthesis and Molecular Design
Chemical Synthesis and Binding Mode Assessment
The development of novel thymidylate synthase inhibitors, such as BGC 945 (ONX 0801), which targets tumor cells through enzymatic inhibition and α-folate receptor-mediated targeting, exemplifies the advanced chemical synthesis and molecular design capabilities of quinoxaline derivatives. This highlights the compound's potential for enhanced efficacy with lower toxicity (Tochowicz et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(21-12-14-5-7-17-18(11-14)25-13-24-17)9-10-26-20-8-6-15-3-1-2-4-16(15)22-20/h1-8,11H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFGJMMXKPRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide |
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